molecular formula C10H4Cl4N2O B1607732 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one CAS No. 86483-43-4

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1607732
CAS RN: 86483-43-4
M. Wt: 310 g/mol
InChI Key: UBKUOBNFCOTJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one (DDPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DDPD is a pyridazinone derivative that possesses a unique chemical structure, which makes it an attractive molecule for drug discovery and development.

Mechanism Of Action

The mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one can reduce inflammation and pain in the body. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to exhibit a wide range of biochemical and physiological effects in the body. The molecule has been shown to reduce inflammation and pain, inhibit tumor growth, and induce apoptosis in cancer cells. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its relatively simple synthesis method, which makes it readily available for scientific research. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one also exhibits a wide range of biological activities, making it an attractive molecule for drug discovery and development. However, one of the limitations of using 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one in laboratory experiments is its potential toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for the study of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another potential direction is the development of novel derivatives of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one and its potential interactions with other drugs and compounds.

Scientific Research Applications

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The molecule has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4,5-dichloro-2-(3,5-dichlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2O/c11-5-1-6(12)3-7(2-5)16-10(17)9(14)8(13)4-15-16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKUOBNFCOTJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379203
Record name 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one

CAS RN

86483-43-4
Record name 4,5-dichloro-2-(3,5-dichlorophenyl)-2,3-dihydropyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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